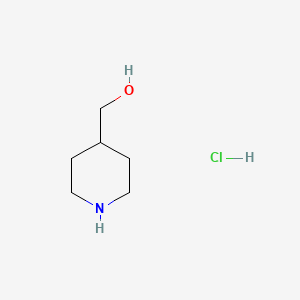

4-Hydroxymethylpiperidine hydrochloride

Description

The exact mass of the compound 4-Hydroxymethylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Hydroxymethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxymethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-1-3-7-4-2-6;/h6-8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQFGECQYJPNCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920202 | |

| Record name | (Piperidin-4-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62302-28-7, 90748-01-9 | |

| Record name | 4-Hydroxymethylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062302287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 90748-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Piperidin-4-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Hydroxymethylpiperidine Hydrochloride

CAS Number: 90748-01-9 (HCl salt) | Free Base CAS: 6457-49-4 IUPAC Name: Piperidin-4-ylmethanol hydrochloride

Executive Summary & Chemical Identity

4-Hydroxymethylpiperidine hydrochloride (4-HMP[1][2][3]·HCl) is a bifunctional pharmacophore essential to modern medicinal chemistry. It serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.[4] Its utility stems from its dual reactivity: a nucleophilic secondary amine at the piperidine ring and a primary alcohol on the exocyclic methyl group.

This guide provides a rigorous technical analysis of 4-HMP·HCl, moving beyond basic catalog data to cover synthetic causality, handling protocols for hygroscopic salts, and its strategic deployment in drug discovery (e.g., GPCR ligands and kinase inhibitors).

Physicochemical Profile

| Property | Specification | Contextual Note |

| Molecular Formula | C₆H₁₃NO[1][2][3][5][6][7][8][9][10] · HCl | Salt form enhances stability over the free base. |

| Molecular Weight | 151.63 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; deliquesces if improperly stored. |

| Solubility | Water (>100 mg/mL), DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Et₂O). |

| pKa (Free Base) | ~10.8 (Piperidine N) | Highly basic; requires strong buffering in biological assays. |

| Melting Point | 118–129 °C | Broad range indicates hygroscopic water absorption; dry thoroughly before MP determination. |

Strategic Utility in Drug Design

4-HMP·HCl is not merely a reagent; it is a topological linker. The piperidine ring enforces a specific spatial geometry (chair conformation), positioning the hydroxymethyl group equatorially to minimize 1,3-diaxial interactions. This makes it an excellent scaffold for:

-

Spacer Design: Extending pharmacophores by ~5–6 Å from the central amine.

-

Solubility Enhancement: The secondary amine and alcohol moieties significantly lower logP, improving the water solubility of lipophilic drug candidates.

-

Pro-drug Development: The alcohol group allows for esterification, facilitating pro-drug strategies or metabolic blocking.

Visualization: Divergent Functionalization Logic

The following diagram illustrates how to selectively manipulate the Nitrogen (N) vs. Oxygen (O) termini using orthogonal protecting group strategies.

Caption: Orthogonal synthetic pathways for 4-HMP. N-protection is critical before O-functionalization to prevent polymerization or side reactions.

Synthesis & Manufacturing Protocol

While commercially available, in-house synthesis is often required to introduce isotopic labels (e.g., Deuterium) or to access specific salt forms. The standard industrial route involves the reduction of Ethyl Isonipecotate .

Reaction Mechanism

The transformation relies on the nucleophilic attack of a hydride source (LiAlH₄) on the ester carbonyl.

-

Reagent Choice: Lithium Aluminum Hydride (LiAlH₄) is preferred over NaBH₄ because esters are generally inert to borohydride reduction without additives.

-

Solvent System: THF is critical for solvation of the LiAlH₄ and the intermediate aluminate complexes.

Step-by-Step Protocol (Self-Validating)

Objective: Synthesis of 4-Hydroxymethylpiperidine (Free Base) followed by HCl salt formation. Scale: 100 mmol input.

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a reflux condenser, N₂ inlet, and addition funnel.

-

Reagent Prep: Charge flask with LiAlH₄ (150 mmol, 1.5 eq) and anhydrous THF (200 mL). Cool to 0°C.[10]

-

Validation Check: Suspension should be grey/white. If yellow, moisture contamination has occurred.

-

-

Addition: Dissolve Ethyl Isonipecotate (100 mmol) in THF (50 mL). Add dropwise over 30 mins.

-

Why? Exothermic reaction control. Rapid addition causes solvent boil-over.

-

-

Reaction: Warm to Room Temperature (RT) then reflux for 4 hours.

-

Monitor: TLC (10% MeOH in DCM). Stain with Ninhydrin (amine detection). Disappearance of ester spot indicates completion.

-

-

Fieser Quench (Critical Step):

-

Isolation: Filter through Celite. Dry filtrate over Na₂SO₄. Concentrate in vacuo to yield the free base oil.

-

Salt Formation: Dissolve oil in minimal EtOH. Add 4M HCl in Dioxane (1.1 eq) at 0°C. Filter the white precipitate.

Synthetic Workflow Diagram

Caption: Linear synthesis workflow from ester precursor to stable hydrochloride salt.

Handling, Stability & Analytics

Hygroscopicity Management

4-HMP·HCl is deliquescent . Upon exposure to ambient humidity, the crystalline lattice collapses, forming a viscous oil. This alters the effective molecular weight, leading to stoichiometry errors in subsequent reactions.

-

Storage: Store under Argon/Nitrogen in a desiccator.

-

Recovery: If the solid becomes sticky, recrystallize from EtOH/Et₂O or dry under high vacuum (0.1 mmHg) at 40°C for 12 hours.

Analytical Verification (NMR)

¹H NMR (400 MHz, D₂O):

-

δ 3.45 (d, 2H): Methylene protons adjacent to Oxygen (-CH₂-OH). Diagnostic signal.

-

δ 3.38 (m, 2H): Equatorial protons adjacent to Nitrogen.

-

δ 2.95 (td, 2H): Axial protons adjacent to Nitrogen.

-

δ 1.90 (m, 1H): Methine proton at C4.

-

δ 1.45 (m, 2H): Equatorial protons at C3/C5.

-

δ 1.35 (m, 2H): Axial protons at C3/C5.

Applications in Medicinal Chemistry

Muscarinic Receptor Antagonists

4-HMP is a key intermediate in synthesizing antagonists for the M3 muscarinic receptor (COPD/Asthma treatment). The piperidine nitrogen binds to the aspartate residue in the receptor pocket, while the hydroxymethyl group is often derivatized into carbamates to engage hydrophobic sub-pockets.

Kinase Inhibitor Solubilization

In oncology, kinase inhibitors often suffer from poor solubility. Attaching 4-HMP via the nitrogen to the core scaffold (e.g., pyrimidine or quinoline) utilizes the solvent-exposed alcohol to form hydrogen bonds with water, significantly improving the drug's pharmacokinetic profile.

References

-

PubChem. (n.d.). 4-Piperidinemethanol (Compound Summary). National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Olsen, C. A., et al. (2004).[8] Expedient protocol for solid-phase synthesis of secondary and tertiary amines. Organic Letters, 6(12), 1935-1938.[8] (Demonstrates utility of piperidine scaffolds).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-HYDROXY-4-(HYDROXYMETHYL)-PIPERIDINE HYDROCHLORIDE | 89584-31-6 [chemicalbook.com]

- 3. 4-HYDROXY-4-(HYDROXYMETHYL)-PIPERIDINE HYDROCHLORIDE - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxymethylpiperidine hydrochloride | 90748-01-9 [sigmaaldrich.com]

- 6. 4-(Hydroxymethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]

- 8. 4-Piperidinemethanol 97 6457-49-4 [sigmaaldrich.com]

- 9. guidechem.com [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Structure Elucidation of 4-Hydroxymethylpiperidine Hydrochloride

Executive Summary

4-Hydroxymethylpiperidine hydrochloride (CAS: 30221-72-6) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for muscarinic antagonists, antihistamines, and peptide mimetics. Its structural integrity is often assumed but rarely rigorously validated in early-phase discovery, leading to downstream failures due to regioisomeric contamination (2- or 3-isomers).

This guide provides a definitive, self-validating workflow for the structural elucidation of 4-hydroxymethylpiperidine HCl. Unlike standard datasheets, this protocol emphasizes the causality of analytical signals —specifically how to use magnetic symmetry to rule out isomers and how to confirm the hydrochloride salt formation.

Chemical Identity & Theoretical Framework

Before initiating spectral acquisition, we must establish the theoretical expectations for the molecule in its salt form.

| Property | Specification |

| IUPAC Name | Piperidin-4-ylmethanol hydrochloride |

| CAS Number | 30221-72-6 |

| Molecular Formula | |

| Molecular Weight | 151.63 g/mol (Salt); 115.17 g/mol (Free Base) |

| Symmetry Elements |

Structural Visualization

The following diagram illustrates the atom numbering and the critical plane of symmetry that dictates the NMR spectral complexity.

Figure 1: Connectivity of 4-Hydroxymethylpiperidine HCl. Note the symmetry: C2 is equivalent to C6, and C3 is equivalent to C5.[1]

Analytical Strategy: The "Why" Behind the Protocol

To validate this structure, we cannot simply match a library spectrum. We must prove two specific hypotheses:

-

Regiochemistry: The hydroxymethyl group is at position 4, not 2 or 3.

-

Salt Formation: The nitrogen is protonated.

The Logic of Differentiation

The primary tool for distinguishing the 4-isomer from the 2- and 3-isomers is Magnetic Equivalence derived from symmetry.

-

4-Isomer: Possesses a plane of symmetry. C2 and C6 are chemically equivalent; C3 and C5 are chemically equivalent.[1]

-

Result: Simplified

C NMR (5 unique carbon signals).

-

-

2- or 3-Isomers: Lacks a plane of symmetry (chiral centers introduced). All ring carbons are unique.

-

Result: Complex

C NMR (6 unique ring carbon signals).

-

Spectroscopic Elucidation (NMR)[2][3][4][5]

Sample Preparation

-

Solvent: DMSO-

is preferred over-

Reasoning:

causes rapid exchange of the labile OH and

-

-

Concentration: 10-15 mg in 0.6 mL solvent.

C NMR Assignment (75-100 MHz)

This is the definitive test for regiochemistry.

| Carbon Position | Chemical Shift ( | Signal Type | Diagnostic Logic |

| C2, C6 | 43.0 - 44.5 | High Intensity | Equivalence proves symmetry (4-subst). |

| C3, C5 | 25.5 - 27.0 | High Intensity | Equivalence proves symmetry. |

| C4 | 33.0 - 35.0 | Low Intensity | Methine carbon (branch point). |

| C7 ( | 63.0 - 65.0 | Medium | Deshielded by Oxygen. |

Interpretation: If you observe more than 4 signals in the aliphatic region (excluding solvent), the sample contains regioisomers (2- or 3-substituted) or impurities.

H NMR Assignment (300-400 MHz)

The proton spectrum confirms the salt form and the equatorial preference of the substituent.

| Proton | Shift ( | Multiplicity | Coupling ( | Structural Insight |

| 8.5 - 9.2 | Broad Singlet | - | Confirms HCl salt. Disappears with | |

| OH | 4.5 - 4.7 | Triplet | ~5 Hz | Coupling to |

| H2, H6 (eq) | 3.2 - 3.3 | Broad Doublet | ~12 Hz | Deshielded by |

| H7 ( | 3.2 - 3.35 | Doublet/Triplet | - | Overlaps often with H2/H6. |

| H2, H6 (ax) | 2.7 - 2.9 | Triplet (td) | ~12 Hz | Large geminal/axial couplings. |

| H4 | 1.6 - 1.8 | Multiplet | - | The "hinge" proton. |

| H3, H5 | 1.3 - 1.5 | Multiplet | - | Shielded beta-protons. |

Critical Observation: The large splitting (~12 Hz) of the axial protons at C2/C6 indicates the ring is locked in a chair conformation with the bulky hydroxymethyl group in the equatorial position to minimize 1,3-diaxial strain.

Mass Spectrometry & Salt Confirmation

While NMR solves the connectivity, MS confirms the molecular weight and the counter-ion.

ESI-MS (Positive Mode)

-

Target Ion:

(Free base mass + 1) -

Expected m/z: 116.1 Da

-

Interpretation: The instrument detects the cationic piperidine. The HCl is dissociated.

Fragmentation Pattern (MS/MS)

Fragmentation provides a "fingerprint" for the piperidine ring.

-

Parent: 116.1 m/z

-

Loss of

: 98.1 m/z (Characteristic of alcohols). -

Loss of

: 85.1 m/z (Cleavage of the side chain). -

Ring Cleavage: 56-57 m/z (Typical retro-Diels-Alder type fragmentation of piperidines).

Chloride Counter-ion Test (Wet Chem Validation)

Since ESI+ is blind to

-

Protocol: Dissolve 5 mg sample in water

Add 2 drops 0.1M -

Result: Immediate white precipitate (

) confirms the hydrochloride salt.

Elucidation Workflow Diagram

The following decision tree outlines the logical steps to confirm the structure and reject isomers.

Figure 2: Logical decision tree for structural validation and isomer differentiation.

Quality Control & Impurity Profiling

In drug development, the purity of this starting material is paramount.

Common Impurities

-

Regioisomers (2- or 3-hydroxymethyl): Arise from non-selective reduction of pyridine precursors. Detected via

C NMR (extra peaks).[2] -

Pyridine analogs: Result of incomplete hydrogenation. Detected via aromatic proton signals (7.0 - 8.5 ppm) in

H NMR.[3] -

Inorganic Salts: Detected via Sulfated Ash test or Elemental Analysis.

Recommended Release Specification

-

Appearance: White to off-white crystalline solid.

-

Identity (IR/NMR): Conforms to structure.

-

Assay (Titration): 98.0% - 102.0% (using

titration for chloride content). -

Melting Point: 163-165°C (Decomposition).

References

-

National Institute of Standards and Technology (NIST). 4-Hydroxymethylpiperidine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]

-

PubChem. 4-Piperidinemethanol Compound Summary. National Library of Medicine. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

4-Hydroxymethylpiperidine hydrochloride physical and chemical properties

An In-depth Technical Guide to 4-Hydroxymethylpiperidine Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Pharmaceutical Building Block

4-Hydroxymethylpiperidine hydrochloride is a pivotal heterocyclic compound that serves as a fundamental building block in the landscape of pharmaceutical research and development.[1] As a derivative of piperidine, a saturated heterocycle prevalent in numerous natural alkaloids and synthetic drugs, this molecule offers a unique combination of structural features. The presence of a primary hydroxyl group and a secondary amine within the piperidine ring structure imparts a dual functionality that medicinal chemists leverage for the synthesis of complex and biologically active molecules.[1]

The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous media, facilitating its use in various reaction conditions and formulations.[1] Its applications are particularly notable in the fields of neuropharmacology and oncology, where piperidine scaffolds are crucial for designing targeted therapeutic agents.[1] This guide provides a comprehensive overview of the core physical and chemical properties, analytical methodologies, safety protocols, and applications of 4-Hydroxymethylpiperidine hydrochloride, offering a technical resource for scientists and researchers.

Chemical Identity and Molecular Structure

A precise understanding of the compound's identity is paramount for its effective application. The key identifiers and structural representation are outlined below.

Molecular Structure

The structure consists of a piperidine ring substituted at the 4-position with a hydroxymethyl group. The nitrogen atom is protonated, forming a hydrochloride salt.

Caption: Molecular Structure of 4-Hydroxymethylpiperidine Hydrochloride

Chemical Identifiers

| Identifier | Value |

| Chemical Name | 4-Hydroxymethylpiperidine hydrochloride |

| Synonyms | piperidin-4-ylmethanol hydrochloride, 4-piperidinylmethanol hydrochloride, 4-piperidylmethanol hydrochloride[2] |

| CAS Number | 90748-01-9[2] |

| Molecular Formula | C₆H₁₄ClNO[2] |

| Molecular Weight | 151.64 g/mol [2] |

| InChI Key | CPQFGECQYJPNCI-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in experimental settings, from reaction kinetics to formulation.

| Property | Value | Source(s) |

| Appearance | White to off-white powder or crystalline solid | [3] |

| Melting Point | 119-129 °C | |

| Solubility | Soluble in methanol. | The hydrochloride salt form generally improves water solubility.[1] |

| Purity | Typically available in purities of 97% or higher. | |

| Storage Temperature | 0-8 °C |

Spectroscopic and Analytical Characterization

Robust analytical methods are essential for verifying the identity, purity, and structure of 4-Hydroxymethylpiperidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the hydroxymethyl group. The protons adjacent to the nitrogen and the hydroxymethyl group will appear at a lower field (higher ppm) due to deshielding effects.

-

¹³C NMR: The carbon NMR will display distinct signals for each of the unique carbon atoms in the molecule. The carbon atom bonded to the hydroxyl group will be shifted downfield.

-

Sample Preparation: Dissolve 5-10 mg of 4-Hydroxymethylpiperidine hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆) in a standard 5 mm NMR tube.

-

Solvent Selection: The choice of solvent is critical. Methanol-d₄ is often suitable for hydrochloride salts. Ensure the solvent does not have peaks that overlap with key signals of the analyte.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum using standard parameters. Typically, 16-64 scans are sufficient for a high-quality spectrum.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Integrate the signals to determine proton ratios and analyze chemical shifts and coupling constants to confirm the structure.

Caption: Workflow for NMR Sample Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Absorption Bands:

-

O-H Stretch: A broad band around 3400-3200 cm⁻¹ indicates the hydroxyl group.

-

N-H Stretch: A medium to strong band in the region of 3200-3000 cm⁻¹ arises from the protonated amine (N-H⁺).

-

C-H Stretch: Strong bands appear around 2950-2850 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine ring and methylene group.

-

C-O Stretch: A distinct band in the 1150-1050 cm⁻¹ region signifies the C-O single bond of the primary alcohol.

-

-

Preparation: Thoroughly grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Expected Ionization: Using Electrospray Ionization (ESI) in positive mode, the expected parent ion would correspond to the free base [M+H]⁺ at m/z 116.1.

-

Fragmentation: Common fragmentation patterns would involve the loss of water (H₂O) from the molecular ion or cleavage of the hydroxymethyl group.

Purity Analysis by Chromatography

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of the compound. A validated isocratic reversed-phase HPLC method with a suitable detector (e.g., Charged Aerosol Detection - CAD, or UV if a chromophore is introduced) can be developed for quantitative analysis.[4]

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Hydroxymethylpiperidine hydrochloride lies in the reactivity of its two primary functional groups.

-

N-Alkylation/Acylation: The secondary amine is a nucleophile and can readily undergo reactions such as N-alkylation, N-acylation, and reductive amination to introduce various substituents on the nitrogen atom.

-

Hydroxyl Group Functionalization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate) for nucleophilic substitution, or esterified/etherified to introduce different functionalities.

This dual reactivity makes it an exceptionally versatile synthon for creating libraries of piperidine derivatives for structure-activity relationship (SAR) studies in drug discovery.[5]

Safety, Handling, and Storage

Adherence to safety protocols is crucial when working with any chemical reagent.

Hazard Identification

Based on available safety data for similar piperidine derivatives, the compound may cause:

Safe Handling Protocol

-

Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid breathing dust.[6] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

-

Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.[6]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Recommended storage is at 0-8 °C.

-

Stability: The compound is generally stable under recommended storage conditions.[9] It is important to protect it from moisture.

Conclusion

4-Hydroxymethylpiperidine hydrochloride is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physical properties, predictable reactivity, and established analytical profile make it a reliable and valuable starting material. For researchers in drug development, a thorough understanding of this compound's characteristics—from its spectroscopic signature to its handling requirements—is the foundation for its successful application in the synthesis of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Loba Chemie. (2019). 4-(p-CHLORO-PHENYL)-4-HYDROXY- PIPERIDINE MSDS. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylenepiperidine hydrochloride. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-N-methylpiperidine. Retrieved from [Link]

-

Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

-

ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Hydroxymethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

Technical Guide: Solubility Profile and Solvent Selection for 4-Hydroxymethylpiperidine Hydrochloride

Topic: 4-Hydroxymethylpiperidine hydrochloride solubility in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

4-Hydroxymethylpiperidine hydrochloride (4-Piperidinemethanol HCl) is a critical bifunctional building block in medicinal chemistry, widely utilized in the synthesis of muscarinic receptor antagonists, LOXL2 inhibitors, and antihistamines. Its solubility behavior is dictated by the competition between its ionic crystal lattice energy and the solvation capabilities of the surrounding medium.

This guide provides a definitive analysis of its solubility across organic solvent classes, offering actionable protocols for solvent selection during reaction planning, purification, and isolation.

Chemical Identity

| Property | Detail |

| IUPAC Name | Piperidin-4-ylmethanol hydrochloride |

| Common Name | 4-Hydroxymethylpiperidine HCl |

| CAS Number (HCl Salt) | 90748-01-9 |

| CAS Number (Free Base) | 6457-49-4 |

| Molecular Formula | C₆H₁₃NO[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 151.63 g/mol |

| Structure | A saturated piperidine ring with a hydroxymethyl group at the C4 position, protonated at the secondary amine.[5] |

Solubility Principles & Mechanism

Understanding the solubility of 4-Hydroxymethylpiperidine HCl requires analyzing its dual nature:

-

Ionic Character: The protonated secondary amine (

) creates a high-energy ionic lattice that requires high-dielectric solvents to dissociate. -

Hydrophilic Functionality: The primary alcohol (-CH₂OH) and the ammonium center form strong hydrogen bond networks, further stabilizing the solid phase.

The Solvation Rule: Dissolution occurs only when the solvation energy (solvent-solute interaction) exceeds the lattice energy (solute-solute interaction). For this hydrochloride salt, this is only achievable in polar protic solvents (water, methanol, ethanol) or high-dipole polar aprotic solvents (DMSO). Non-polar organic solvents (hexane, ether) lack the dielectric constant to shield the ion pairs, resulting in near-zero solubility.

Solubility Data Profile

The following data categorizes solvent compatibility based on experimental synthesis workflows and physical property analysis.

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Polar Protic | Water | Very High (>100 mg/mL) | Aqueous workup; Reverse-phase chromatography. |

| Methanol | High | Reaction solvent; Recrystallization (primary). | |

| Ethanol | Moderate-High | Recrystallization (often requires heating). | |

| Isopropanol | Moderate | Antis-olvent in cooling crystallizations. | |

| Polar Aprotic | DMSO | High | NMR analysis; Biological assays. |

| DMF | Moderate-High | Coupling reactions (e.g., amide bond formation). | |

| Acetonitrile | Low | HPLC mobile phase (requires buffer). | |

| Chlorinated | Dichloromethane (DCM) | Very Low/Insoluble | Suspension solvent; Used for free-base extraction only. |

| Chloroform | Low | Limited utility for the salt form. | |

| Ethers/Alkanes | Diethyl Ether | Insoluble | Anti-solvent for precipitation. |

| THF | Sparingly Soluble | Not recommended for homogeneous reactions. | |

| Hexane/Heptane | Insoluble | Washing impurities; Inducing crystallization. |

Critical Insight: Attempting to dissolve the HCl salt in DCM or THF for nucleophilic substitution reactions often leads to heterogeneous mixtures and poor yields. Protocol 3 (below) details how to convert the salt to the free base to unlock solubility in these solvents.

Experimental Protocols

These protocols are designed as self-validating systems. If the expected physical change (dissolution or precipitation) does not occur, the checkpoint steps allow for immediate troubleshooting.

Protocol 1: Gravimetric Solubility Determination

Use this protocol to determine the exact solubility limit for a specific solvent batch.

-

Preparation: Weigh 100 mg of dry 4-Hydroxymethylpiperidine HCl (

) into a tared 4 mL vial. -

Addition: Add the target solvent in 100

L increments while maintaining the vial at 25°C (or target temp). -

Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

-

Endpoint Detection: Stop adding solvent when the solution becomes optically clear (no visible particulates against a dark background). Record the total volume added (

). -

Calculation:

-

Validation: Cool the solution by 10°C. If precipitation occurs, the solution was near saturation, confirming the accuracy of the endpoint.

Protocol 2: Purification via Anti-Solvent Recrystallization

Standard method for removing non-polar impurities.

-

Dissolution: Dissolve crude 4-Hydroxymethylpiperidine HCl in the minimum amount of boiling Methanol or Ethanol .

-

Checkpoint: If the solution is colored, add activated charcoal, stir for 5 mins, and filter hot.

-

-

Nucleation: Remove from heat. Add Diethyl Ether or Ethyl Acetate dropwise until a persistent cloudiness (turbidity) appears.

-

Crystallization: Add 1-2 drops of methanol to clear the turbidity, then allow the flask to cool slowly to room temperature, then to 4°C.

-

Isolation: Filter the white crystalline solid and wash with cold ether.

Protocol 3: Free-Basing for Solvent Switching

Required when the reaction demands a non-polar solvent (e.g., DCM, Toluene).

-

Suspension: Suspend 10 mmol of the HCl salt in 20 mL of Dichloromethane (DCM).

-

Neutralization: Add 1.1 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Observation: The suspension will clear as the lipophilic free base forms and dissolves in DCM, while TEA·HCl may precipitate or remain suspended depending on concentration.

-

-

Extraction (Alternative): Dissolve salt in minimal water (pH < 7). Adjust pH to >11 using 2M NaOH. Extract the free base 3x with DCM or Chloroform.

-

Drying: Dry the organic layer over anhydrous

and concentrate.

Decision Frameworks & Visualizations

Diagram 1: Solubility Mechanism & Solvent Selection

This diagram illustrates the thermodynamic decision process for selecting a solvent based on the desired operation.

Caption: Decision tree for solvent selection based on the intended chemical operation.

Diagram 2: Recrystallization Workflow

A visual guide to the purification protocol described in Section 4.

Caption: Step-by-step workflow for the purification of 4-Hydroxymethylpiperidine HCl via anti-solvent recrystallization.

References

- Google Patents. (2016). WO2016144703A1 - Fluorinated lysyl oxidase-like 2 inhibitors and uses thereof. (Demonstrates use of 4-hydroxymethylpiperidine HCl in synthesis).

Sources

- 1. 4-Piperidinemethanol 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 3. CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method - Google Patents [patents.google.com]

- 4. 90748-01-9 CAS Manufactory [chemicalbook.com]

- 5. 4-Hydroxymethylpiperidine hydrochloride - CAS:90748-01-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4-(Hydroxymethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Melting Point of 4-Hydroxymethylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Hydroxymethylpiperidine hydrochloride is a valuable building block in medicinal chemistry. Its melting point is a fundamental physical property that serves as a primary indicator of purity and identity. The accurate determination of this value is crucial for quality control, regulatory submissions, and ensuring the reproducibility of synthetic processes. This guide will delve into the theoretical and practical aspects of the melting point of 4-Hydroxymethylpiperidine hydrochloride, providing a robust framework for its assessment.

Physicochemical Properties and Structural Context

4-Hydroxymethylpiperidine hydrochloride, with the CAS Number 90748-01-9, is the hydrochloride salt of (piperidin-4-yl)methanol. The presence of the hydroxyl and protonated amine functionalities allows for strong intermolecular hydrogen bonding, which significantly influences its melting point.

| Property | Value | Source |

| Chemical Name | 4-Hydroxymethylpiperidine hydrochloride | N/A |

| Synonyms | piperidin-4-ylmethanol hydrochloride | [1] |

| CAS Number | 90748-01-9 | [1] |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Reported Melting Point | 119-129 °C |

The relatively broad melting range of 119-129 °C reported for 4-Hydroxymethylpiperidine hydrochloride suggests that its purity and crystalline form can significantly influence this value. Factors such as residual solvents, inorganic salts from synthesis, and the presence of isomers can lead to a depression and broadening of the melting point range.

The Significance of Structure: A Comparative Analysis

To fully appreciate the melting point of 4-Hydroxymethylpiperidine hydrochloride, it is instructive to compare it with structurally related molecules. This comparison highlights the contributions of the hydroxymethyl group and the hydrochloride salt to the thermal behavior of the compound.

| Compound | Structure | Melting Point (°C) | Key Structural Difference | Impact on Melting Point |

| 4-Hydroxymethylpiperidine | a piperidine ring with a hydroxymethyl group at the 4-position | 55-59 | Absence of the hydrochloride salt. | The free base has a significantly lower melting point due to the lack of strong ionic interactions present in the hydrochloride salt. |

| 4-Hydroxypiperidine hydrochloride | a piperidine ring with a hydroxyl group directly attached to the 4-position | 155-157 | Hydroxyl group directly on the ring instead of a hydroxymethyl group. | The higher melting point may be attributed to more favorable crystal packing and hydrogen bonding arrangements of the hydroxyl group directly on the piperidine ring. |

| Piperidine Hydrochloride | a piperidine ring with a hydrochloride salt | 248 | Lacks the hydroxymethyl group. | The significantly higher melting point is likely due to the highly symmetrical nature of the piperidinium ion, allowing for a very stable crystal lattice. |

This comparative analysis underscores the critical role of both the functional groups and the salt form in determining the melting point. The presence of the hydrochloride salt dramatically increases the melting point compared to the free base, and subtle changes in the substituent at the 4-position lead to significant variations in thermal properties.

Best Practices for Accurate Melting Point Determination

The accurate determination of the melting point of 4-Hydroxymethylpiperidine hydrochloride is essential for its reliable use. The following protocol outlines a robust, self-validating methodology.

Experimental Workflow for Melting Point Determination

Sources

Comprehensive Structural Elucidation: 1H NMR Analysis of 4-Hydroxymethylpiperidine Hydrochloride

Introduction: The Stereochemical Challenge

4-Hydroxymethylpiperidine hydrochloride (CAS: 30256-42-7) is a critical pharmacophore in medicinal chemistry, serving as a building block for muscarinic receptor antagonists and various kinase inhibitors.

While the structure appears simple, the hydrochloride salt form introduces specific analytical challenges compared to the free base. Protonation of the nitrogen atom (

This guide moves beyond basic peak listing. It provides a mechanistic framework for assigning the spectrum, distinguishing between axial and equatorial protons, and validating the structure using coupling constants (

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, the sample preparation must account for the ionic nature of the salt and the exchangeable protons.

Solvent Selection Strategy

-

Primary Recommendation (D₂O): Ideal for structural backbone assignment. The high polarity ensures complete solubility of the ionic HCl salt.

-

Trade-off: Labile protons (

,

-

-

Secondary Recommendation (DMSO-d₆): Required if you must characterize the ammonium or hydroxyl protons.

-

Note: The salt may require gentle warming to dissolve fully in DMSO.

-

Sample Preparation (Standard Protocol)

-

Mass: Weigh 10–15 mg of 4-hydroxymethylpiperidine HCl.

-

Solvent: Add 0.6 mL of D₂O (99.9% D).

-

Reference: Ensure the solvent contains TSP (trimethylsilylpropanoic acid) or DSS as an internal reference (

ppm), as TMS is insoluble in D₂O. -

pH Check (Self-Validation): If the resolution of the methylene envelope (1.3–2.0 ppm) is poor, the pH may be fluctuating. The HCl salt naturally buffers acidic, but trace impurities can disrupt this.

Acquisition Parameters[1]

-

Pulse Sequence: Standard 1D proton (

or equivalent). -

Relaxation Delay (D1): Set to

seconds. The methine proton (H4) and axial protons often have longer -

Scans: 16–32 scans are sufficient for >10 mg samples.

Spectral Analysis & Assignment Logic

The core of this analysis relies on the Karplus relationship , which dictates that diaxial couplings (

The Assignment Workflow

Figure 1: The iterative workflow for high-fidelity NMR assignment.

Chemical Shift Data (D₂O)

The following table summarizes the expected chemical shifts. Note that exact values vary slightly with concentration and temperature.[1][2]

| Region | Multiplicity | Integral | Assignment | Structural Logic | |

| A | 3.50 – 3.60 | Doublet ( | 2H | Deshielded by Oxygen; doublet due to coupling with H4. | |

| B | 3.35 – 3.45 | Broad Doublet / Dd | 2H | H2/H6 (Equatorial) | Deshielded by |

| C | 2.90 – 3.05 | Triplet of Doublets (td) | 2H | H2/H6 (Axial) | Large |

| D | 1.85 – 1.95 | Broad Doublet / Multi | 2H | H3/H5 (Equatorial) | Geminal coupling to H(ax) and vicinal to H2/H4. |

| E | 1.70 – 1.85 | Multiplet | 1H | H4 (Methine) | Bridgehead proton; splits the hydroxymethyl doublet. |

| F | 1.30 – 1.50 | Quadruplet of Doublets (qd) | 2H | H3/H5 (Axial) | Highly shielded; Large diaxial couplings to H2(ax) and H4. |

Detailed Mechanistic Interpretation

The Nitrogen "Deshielding Zone" (Region B & C)

In the HCl salt, the nitrogen is positively charged. This pulls electron density away from the adjacent carbons (C2 and C6).

-

Axial vs. Equatorial: You will see two distinct environments for the protons on C2/C6.[3][4] The equatorial protons (H2e/H6e) generally appear downfield (higher ppm) compared to the axial protons (H2a/H6a).

-

Splitting: The axial proton (H2a) has two large diaxial couplings (one geminal with H2e, one vicinal with H3a). This often results in a wide "triplet-like" structure at ~2.95 ppm.

The Hydroxymethyl Group (Region A)

This signal is the most distinct "handle" for the molecule. It appears as a clean doublet around 3.55 ppm.

-

Diagnostic Check: If this peak appears as a singlet, your H4-H7 coupling is unresolved (check shimming) or the ring is flipping rapidly (unlikely in salt form).

The Ring Envelope (Region D, E, F)

The C3/C5 protons and the C4 proton form a complex overlapping region between 1.3 and 2.0 ppm.

-

H3/H5 Axial (Region F): These are the most shielded protons (lowest frequency) because they are anti-periplanar to the C-C bonds of the ring, not the electronegative nitrogen. They typically appear as a "quadruplet" due to multiple large axial couplings (

Hz).

Structural Connectivity Diagram

The following diagram illustrates the coupling network. The solid arrows represent strong diaxial couplings (large

Figure 2: Coupling connectivity tree. Thick lines indicate large diaxial couplings characteristic of the rigid chair conformation.

Troubleshooting & Impurity Profiling

Even with perfect prep, spectra can contain artifacts. Use this table to identify common issues.

| Observation | Potential Cause | Remediation |

| Broad HDO peak covering 4.6–5.0 ppm | Wet D₂O or hygroscopic salt | The salt is hygroscopic. Dry the sample in a vacuum desiccator over |

| Missing peaks at >8.0 ppm | D₂O Exchange | Normal behavior. |

| Small triplet at 1.17 ppm / Quartet at 3.65 ppm | Ethanol residue | Common recrystallization solvent. |

| Singlet at 1.91 ppm | Acetate | Common counter-ion impurity if not fully converted to HCl salt. |

| Split peaks / Doubling of signals | Rotamers or Free Base mix | Ensure the sample is fully protonated. Add 1 drop of DCl/D₂O to force the salt form. |

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[5] (Standard text for coupling constant logic).

-

Reich, H. J. (2023). Structure Determination Using NMR: Piperidine Conformational Analysis. University of Wisconsin-Madison.

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Search for Piperidine derivatives for comparative shifts).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

A Senior Application Scientist's Guide to the ¹³C NMR Spectrum of 4-Hydroxymethylpiperidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of ¹³C NMR in Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a foundational requirement. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon skeleton of a molecule. Each unique carbon atom in a distinct chemical environment produces a discrete signal, providing a veritable "fingerprint" of the molecular architecture.[1]

This guide focuses on 4-Hydroxymethylpiperidine hydrochloride, a valuable heterocyclic building block frequently employed in the synthesis of active pharmaceutical ingredients (APIs). Its piperidine core is a common motif in numerous drugs. Understanding its ¹³C NMR spectrum is not merely an academic exercise; it is a critical step in verifying its identity, assessing its purity, and ensuring the integrity of subsequent synthetic transformations. This document provides an in-depth analysis of the spectral features of 4-Hydroxymethylpiperidine hydrochloride, the causal factors influencing its chemical shifts, and a field-proven protocol for acquiring high-quality data.

Part 1: Molecular Structure and Predicted Spectral Features

To interpret the ¹³C NMR spectrum, we must first understand the molecule's structure and the distinct electronic environments of its carbon atoms.

Carbon Environments in 4-Hydroxymethylpiperidine Hydrochloride

The structure possesses a plane of symmetry, which simplifies the ¹³C NMR spectrum by rendering certain carbon atoms chemically equivalent. Consequently, we expect to see four distinct signals corresponding to the four unique carbon environments.

Caption: Standard workflow for ¹³C NMR analysis, from sample preparation to final data processing.

Methodology in Detail

-

Sample Preparation:

-

Analyte: Weigh approximately 15-25 mg of 4-Hydroxymethylpiperidine hydrochloride directly into a clean, dry vial. The higher concentration is necessary to overcome the low natural abundance (1.1%) of the ¹³C isotope.

-

Solvent Selection: Given the hydrochloride salt's polarity, deuterium oxide (D₂O) or methanol-d₄ (CD₃OD) are excellent solvent choices. They provide good solubility and a strong deuterium signal for the spectrometer's lock system. DMSO-d₆ is another option, though residual water may be more prominent.

-

Dissolution: Add ~0.7 mL of the chosen deuterated solvent to the vial and gently vortex or swirl until the sample is fully dissolved.

-

Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the instrument's detection coils (typically ~4-5 cm).

-

-

Spectrometer Setup and Data Acquisition:

-

Instrumentation: Use a modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H frequency) to ensure adequate signal dispersion and sensitivity.

-

Locking and Shimming: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed, an automated process that optimizes the homogeneity of the magnetic field across the sample for sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment Type: Select a standard proton-decoupled ¹³C acquisition experiment (e.g., zgpg30 on a Bruker system). Proton decoupling collapses the carbon-proton spin-spin coupling, resulting in a single sharp peak for each carbon, which simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a wide spectral width, typically from 0 to 220 ppm, to ensure all possible carbon signals are captured.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a large number of scans is required. A minimum of 1024 scans is recommended, but 2048 or more may be needed for dilute samples.

-

Relaxation Delay (D1): A delay of at least 2 seconds between pulses is crucial to allow the carbon nuclei to return to their equilibrium state. This ensures that the signal intensities are more representative of the carbon ratios.

-

-

-

Data Processing:

-

Fourier Transform (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via a Fourier Transform.

-

Correction: Apply automated or manual phase correction to ensure all peaks are upright and symmetrical. Apply a baseline correction to produce a flat, noise-free baseline.

-

Referencing: Calibrate the chemical shift axis. If an internal standard like DSS was used, its signal is set to 0.0 ppm. If not, the residual solvent signal can be used as a secondary reference (e.g., CD₃OD at 49.00 ppm). [2]

-

Conclusion

The ¹³C NMR spectrum of 4-Hydroxymethylpiperidine hydrochloride is a clear and informative analytical tool. Its inherent symmetry results in a simple four-peak spectrum that is readily interpretable. The downfield shifts of the carbons alpha to the protonated nitrogen (C2/C6) and the carbon bearing the hydroxyl group (C7) are the most characteristic features. By employing a robust experimental protocol and leveraging advanced techniques like DEPT, researchers and drug development professionals can use ¹³C NMR to confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their scientific endeavors.

References

- BALTAYAN, A.S., et al. (2010). ¹³C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), pp. 998-1002.

- Gable, K. (2022). ¹³C NMR Chemical Shifts.

-

Unknown. (n.d.). CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. [Link]

-

Wang, D., et al. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

-

Papakyriakou, M., et al. (2023). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(7), 3043. [Link]

-

Unknown. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Pandiarajan, K., & Manimekalai, A. (1986). ¹³C and ¹H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link]

-

Chemistry LibreTexts. (2014). 14.20: DEPT ¹³C NMR Spectra. [Link]

-

SpectraBase. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

-

SpectraBase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[¹³C NMR] - Chemical Shifts. [Link]

-

Unknown. (n.d.). ¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

-

Fesik, S. W., et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 64(15), 11045-11062. [Link]

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). [Link]

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Tamer, Ö., Avcı, D., & Atalay, Y. (2019). Determination of ¹H and ¹³C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Konya Journal of Sciences, 7(2), 99-109. [Link]

Sources

Technical Safety & Handling Guide: 4-Hydroxymethylpiperidine Hydrochloride

Executive Summary & Strategic Context

4-Hydroxymethylpiperidine hydrochloride (CAS: 90748-01-9), also known as 4-piperidinemethanol hydrochloride, is a critical pharmacophore in medicinal chemistry. It serves as a bifunctional building block—offering both a secondary amine and a primary alcohol—essential for synthesizing analgesics, neuroactive agents, and kinase inhibitors.

While often perceived as a standard reagent, its hygroscopic nature and irritant profile present specific challenges in high-precision drug development. Improper handling not only compromises operator safety but can introduce stoichiometric errors due to water absorption, leading to failed couplings or impurity formation in downstream synthesis. This guide synthesizes field-proven safety protocols with physicochemical insights to ensure both personnel protection and data integrity.

Physicochemical Identity & Hazard Profiling[1][2]

The hydrochloride salt form improves stability compared to the free base (4-piperidinemethanol), but it retains significant irritation potential.

Table 1: Physicochemical & Hazard Data

| Property | Specification / Data |

| Chemical Name | 4-Hydroxymethylpiperidine hydrochloride |

| CAS Number | 90748-01-9 |

| Molecular Formula | C₆H₁₃NO[1][2][3][4][5][6] · HCl |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 119–129 °C |

| Solubility | Highly soluble in water, methanol; sparingly soluble in non-polar solvents. |

| Stability | Hygroscopic . Stable under recommended storage (2-8°C), but absorbs atmospheric moisture. |

| GHS Classification | Warning .[7][8] Skin Irrit. 2 (H315), Eye Irrit.[9] 2A (H319), STOT SE 3 (H335). |

Critical Insight: The hygroscopicity of this salt is the primary variable affecting experimental reproducibility. A 2% water uptake by weight can shift the molar equivalence in sensitive acylation or alkylation reactions, leading to incomplete conversion.

Risk Assessment & Engineering Controls

Effective safety is a hierarchy. Reliance on PPE alone is a failure of protocol. The primary defense against 4-Hydroxymethylpiperidine hydrochloride is containment and moisture control .

Diagram 1: Risk Assessment & Control Logic

This decision tree illustrates the hierarchy of controls required before initiating work.

Caption: Operational logic flow for determining engineering controls based on quantity and hazard profile.

Personal Protective Equipment (PPE) Matrix

For this compound, the risk of skin absorption is lower than the free base, but contact dermatitis and mucous membrane irritation remain risks.

Table 2: Required PPE by Activity

| Activity | Hand Protection | Eye/Face Protection | Body Protection | Respiratory |

| Weighing (<1g) | Nitrile (0.11mm, min) | Safety Glasses w/ Side Shields | Standard Lab Coat | Fume hood sufficient |

| Bulk Handling (>10g) | Double Nitrile or Neoprene | Chemical Goggles | Lab Coat + Tyvek Sleeves | N95 (if outside hood) |

| Solution Prep | Nitrile (Splash protection) | Safety Glasses | Standard Lab Coat | Fume hood sufficient |

| Spill Cleanup | Nitrile (Double gloved) | Chemical Goggles | Chemical Resistant Apron | P100 Respirator |

Operational Handling Protocols

Protocol A: Precision Weighing (Hygroscopic Management)

Objective: To weigh the compound without water uptake affecting stoichiometry.

-

Preparation:

-

Equip a static-free spatula.

-

Ensure the balance is located within a draft-shielded enclosure or a low-turbulence fume hood.

-

Pre-dry: If the container has been opened previously without a desiccator, dry the reagent in a vacuum oven at 40°C for 4 hours prior to use.

-

-

Transfer:

-

Minimize the "lid-off" time. Open the container only when the weighing boat is tared and ready.

-

Why: The HCl salt will rapidly form clumping aggregates in humid air (>50% RH), making accurate transfer difficult and altering the mass.

-

-

Dissolution:

-

Add the solvent (e.g., Methanol, DMF) to the weighing vessel immediately after weighing to lock in the mass.

-

Note: The dissolution is slightly endothermic; ensure complete solubilization before adding reagents like TEA or DIPEA, which will liberate the free base in situ.

-

Protocol B: Reaction Setup (In Situ Free Basing)

Objective: Safe conversion to the reactive amine species.

-

Setup: Clamp the reaction vessel securely in the fume hood.

-

Addition: Dissolve 4-Hydroxymethylpiperidine HCl in the reaction solvent.

-

Neutralization: Add the organic base (e.g., Triethylamine) dropwise.

-

Observation: You may observe the precipitation of Triethylamine hydrochloride (white solid). This confirms the liberation of the 4-hydroxymethylpiperidine free base.

-

Safety: This step is not highly exothermic, but ensure stirring is adequate to prevent localized concentration hotspots.

-

Emergency Response & Waste Management

In the event of exposure, the speed of response dictates the severity of the injury. The HCl salt forms hydrochloric acid upon contact with moisture in the eyes or respiratory tract.

Diagram 2: Emergency Response Logic

This workflow dictates the immediate actions required upon exposure.[6][8][10]

Caption: Immediate response protocols for different exposure routes.

Disposal Procedures[1][6][7][8][9][11]

-

Solid Waste: Dispose of contaminated solids (gloves, weighing boats) in the "Hazardous Solid Waste" bin.

-

Liquid Waste: Aqueous streams containing this compound should be adjusted to pH 6-8 before disposal into the "Aqueous Basic/Neutral" waste stream. Organic streams go to "Halogenated" or "Non-Halogenated" solvent waste as appropriate.

-

Do not dispose of down the drain; the compound has potential aquatic toxicity.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3017330, 4-Hydroxymethylpiperidine hydrochloride. Retrieved January 30, 2026, from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(Hydroxymethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. chemos.de [chemos.de]

- 8. echemi.com [echemi.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Whitepaper: Lifecycle Management and Storage Integrity of 4-Hydroxymethylpiperidine Hydrochloride

Executive Summary

4-Hydroxymethylpiperidine Hydrochloride (4-HMP HCl) serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of peptide linkers and muscarinic receptor antagonists. While the hydrochloride salt form (CAS: 30787-24-5) offers superior thermal stability compared to its free base counterpart (CAS: 6457-49-4), it introduces significant challenges regarding hygroscopicity.

This technical guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a lifecycle management protocol. It establishes a causal link between storage environmental factors—specifically moisture vapor transmission rates (MVTR) and oxidative stress—and the downstream failure of nucleophilic substitution reactions.

Physicochemical Profile & Stability Logic

To manage storage effectively, one must understand the material's intrinsic vulnerabilities. 4-HMP HCl contains two reactive centers: a secondary amine and a primary alcohol. The hydrochloride salt formation stabilizes the amine, but the ionic lattice significantly increases the material's affinity for atmospheric moisture.

Comparative Stability Matrix

The following table contrasts the free base with the hydrochloride salt to highlight why the salt is preferred for storage, yet requires stricter humidity control.

| Feature | Free Base (CAS: 6457-49-4) | Hydrochloride Salt (CAS: 30787-24-5) | Storage Implication |

| Physical State | Low-melting solid / Viscous liquid | Crystalline Solid | Salt is easier to weigh but prone to caking. |

| Melting Point | 55–59 °C | >150 °C (Typical)* | Critical: Do not confuse salt MP with free base MP during QC. |

| Hygroscopicity | Moderate | High / Deliquescent | Salt will liquefy if left uncapped; requires desiccation. |

| Oxidation Risk | High (Amine oxidation) | Moderate (Protonated amine is protected) | HCl salt protects the nitrogen, but the alcohol remains susceptible. |

*Note: Literature values for the HCl salt melting point vary by crystallization solvent. Users must establish a baseline MP from the Certificate of Analysis (CoA) of their specific lot.

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding how the reagent fails is the first step in preventing it.

The Moisture-Hydrolysis Cascade

The primary failure mode for 4-HMP HCl is deliquescence-induced stoichiometry error .

-

Adsorption: The ionic salt surface adsorbs atmospheric water.

-

Liquefaction: A saturated aqueous layer forms on the crystal surface.

-

Weighing Error: When weighing the "wet" salt for a reaction, you are weighing water weight, not reagent weight. This leads to under-dosing the nucleophile in synthesis, causing incomplete conversion.

Oxidative Degradation

While the HCl salt protects the nitrogen lone pair, the primary alcohol moiety (

Storage & Handling Protocols

The "Dry-Chain" Storage Standard

This protocol treats 4-HMP HCl as a Category B Hygroscopic Solid .

-

Primary Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene bags as primary storage due to high moisture permeability.

-

Secondary Containment: Desiccator cabinet or a sealed jar containing activated silica gel or molecular sieves (4Å).

-

Temperature: Cool, dry place (

). Refrigeration ( -

Headspace: Inert gas (Argon or Nitrogen) backfill is recommended after every use.

Visualization: Storage Lifecycle Workflow

The following diagram illustrates the decision logic for receiving and storing the material to maintain integrity.

Caption: Lifecycle logic flow from receipt to long-term storage, emphasizing the critical handling loop to prevent moisture ingress.

Quality Control & Re-Validation

Before committing the reagent to a high-value synthesis (e.g., GMP steps), validate its integrity using these self-validating checks.

Visual "Clump" Test

-

Procedure: Invert the bottle gently.

-

Pass: Powder flows freely like dry sand.

-

Fail: Powder moves as a single "cake" or adheres to the glass walls. Action: Recrystallize or dry under high vacuum.

Melting Point Depression

-

Principle: Impurities (water/oxidation products) significantly lower the melting point of ionic salts.

-

Protocol: Compare the experimental MP against the specific lot's CoA. A deviation of

indicates significant water absorption.

Solubility Check

-

Protocol: Dissolve 50 mg in 1 mL of dry methanol.

-

Pass: Clear, colorless solution.

-

Fail: Haze or insoluble particulates (indicates polymerization or salt dissociation).

Handling Workflows: From Storage to Bench

The moment the bottle is opened, the "timer" starts regarding moisture uptake.

The Equilibration Rule (If Refrigerated)

If storing at

-

Causality: Opening a cold bottle in warm lab air causes immediate condensation of atmospheric moisture onto the salt crystals, ruining the remaining stock.

Weighing Protocol for Hygroscopic Salts

-

Prepare: Have the reaction solvent and vessel ready before opening the reagent bottle.

-

Dispense: Work quickly. Do not leave the bottle open while checking calculations.

-

Reseal: Wipe the threads of the vial (to ensure a tight seal), backfill with Nitrogen/Argon if available, and cap immediately.

-

Seal: Wrap the cap junction with Parafilm M® to reduce moisture diffusion during storage.

Visualization: Degradation Pathway

This diagram details the chemical consequences of poor storage.

Caption: Causal pathway showing how moisture ingress leads to stoichiometry errors and ultimate reaction failure.

References

Commercial Availability & Technical Guide: 4-Hydroxymethylpiperidine Hydrochloride

Part 1: Executive Summary

4-Hydroxymethylpiperidine hydrochloride (CAS: 30473-61-3) is a critical bifunctional building block in modern medicinal chemistry. Structurally, it consists of a piperidine ring substituted at the 4-position with a hydroxymethyl group (

Commercially, the hydrochloride salt is the preferred form for storage and handling due to the hygroscopic and low-melting nature of the free base. This guide analyzes its supply chain, synthesis routes, and quality parameters to aid researchers in procurement and experimental design.

Part 2: Technical Profile & Specifications

The distinction between the free base and the hydrochloride salt is vital for procurement. The free base is often a low-melting solid or viscous liquid that absorbs water rapidly, whereas the HCl salt is a stable crystalline solid.

Table 1: Physicochemical Comparison

| Feature | HCl Salt (Target) | Free Base |

| CAS Number | 30473-61-3 | 6457-49-4 |

| IUPAC Name | Piperidin-4-ylmethanol hydrochloride | Piperidin-4-ylmethanol |

| Formula | ||

| Mol.[1][2][3][4][5][6][7][8][9] Weight | 151.63 g/mol | 115.17 g/mol |

| Appearance | White to off-white crystalline powder | Low-melting solid or viscous liquid |

| Melting Point | >150°C (Stable solid) | 58–63°C (Hygroscopic) |

| Solubility | Water, Methanol, DMSO | Ethanol, DCM, Chloroform |

| Stability | High; non-volatile | Oxidizes slowly; absorbs |

| Safety (GHS) | Irritant (H315, H319, H335) | Corrosive (H314) |

Critical Note: Do not confuse this compound with 4-Hydroxy-4-(hydroxymethyl)piperidine (CAS 89584-31-6), a gem-disubstituted variant often appearing in similar search results [1].

Part 3: Synthesis & Manufacturing Context[11]

Understanding the industrial synthesis helps researchers anticipate potential impurities, such as unreacted starting materials or over-reduced byproducts.

Primary Industrial Route: Reduction of Isonipecotic Acid Esters

The dominant commercial route involves the reduction of Ethyl isonipecotate (Ethyl piperidine-4-carboxylate) using strong reducing agents like Lithium Aluminum Hydride (

Figure 1: Industrial synthesis pathway converting ethyl isonipecotate to the stable hydrochloride salt.

Impurity Profile

-

Ethyl Isonipecotate: Unreacted starting ester (detected via LC-MS or NMR).

-

4-Methylpiperidine: Result of over-reduction (rare with controlled stoichiometry).

-

Inorganic Salts: Aluminum salts from the

quench if purification is incomplete.

Part 4: Commercial Landscape & Procurement Strategy

Supply Chain Tiering

-

Tier 1 (Catalog Suppliers): Sigma-Aldrich, Fisher Scientific, TCI. High reliability, comprehensive COAs, typically 97%+ purity. Best for bench-scale R&D (<100g).

-

Tier 2 (Bulk/CROs): Enamine, Chem-Impex, Combi-Blocks. Cost-effective for scale-up (kg quantities). Often synthesize on demand or hold bulk stock.

-

Tier 3 (Aggregators): Sourcing platforms. High risk of batch-to-batch variation; require rigorous internal QC.

Procurement Decision Matrix

When selecting a grade, consider the downstream application:

| Application | Recommended Grade | Rationale |

| Early Discovery (HTS) | Tech Grade (95%) | Minor impurities unlikely to affect initial binding assays; cost-effective. |

| Lead Optimization | Standard (97-98%) | Balance of purity and cost; standard for organic synthesis. |

| GMP / Clinical | >99% (+ Impurity Profile) | Must characterize residual solvents (THF) and heavy metals (Li, Al). |

Part 5: Applications in Drug Discovery[11]

This compound is a "privileged scaffold" because it provides a rigid piperidine core with a flexible hydroxymethyl arm.

Functional Versatility

The orthogonal reactivity of the amine and alcohol allows for sequential modification.

-

Amine Protection/Functionalization: The secondary amine is typically reacted first (e.g., reductive amination, amide coupling) to attach the scaffold to a core pharmacophore.

-

Alcohol Derivatization: The primary alcohol can be converted to a leaving group (mesylate/tosylate) for substitution, oxidized to an aldehyde/acid, or used in ether formation.

Figure 2: Divergent synthetic utility in medicinal chemistry.

Case Study Relevance:

-

Opioid Analogs: The 4-substituted piperidine motif is structural to fentanyl and its derivatives. The hydroxymethyl variant allows for the introduction of polar groups to modulate blood-brain barrier (BBB) penetration and reduce lipophilicity compared to pure alkyl chains [4, 5].

-

NMDA Antagonists: Derivatives of 4-hydroxymethylpiperidine have been explored as selective NR2B antagonists, where the piperidine ring acts as a spacer [5].

Part 6: Quality & Handling Protocols

Storage & Stability[1][8][12][13][14]

-

Hygroscopicity: The HCl salt is less hygroscopic than the free base but should still be stored in a desiccator. Exposure to moisture can lead to clumping and weighing errors.

-

Corrosion: The free base is corrosive (Category 1B). The HCl salt is an irritant but safer to handle.

-

Shelf Life: >2 years if stored at room temperature under inert atmosphere (nitrogen flush recommended after opening).

QC Checklist (Self-Validating Protocol)

Before using a new batch in critical synthesis:

-

Visual Inspection: Product should be a white, free-flowing powder. Yellowing indicates oxidation or free base contamination.

-

Solubility Test: Dissolve 10mg in 1mL water. It should be clear and colorless. Turbidity suggests inorganic salts or non-polar impurities.

-

Proton NMR: Check for the diagnostic doublet at

ppm (hydroxymethyl

References

-

ChemicalBook. (2025). 4-Hydroxy-4-(hydroxymethyl)piperidine hydrochloride Product Page. Retrieved from

-

ChemicalBook. (2025).[10] 4-Piperidinemethanol Synthesis Routes.[4][11] Retrieved from

-

GuideChem. (2025). 4-Piperidinemethanol Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2013). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines: A novel class of analgesic and anesthetic agents. PubMed.[1] Retrieved from

-

National Institutes of Health (NIH). (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. PubMed.[1] Retrieved from

-

Fisher Scientific. (2016).[12] Safety Data Sheet: 4-Piperidinemethanol.[1][7][12][10] Retrieved from

Sources

- 1. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. guidechem.com [guidechem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-Hydroxymethylpiperidine Hydrochloride: Strategies, Methodologies, and Field-Proven Insights

Abstract

4-Hydroxymethylpiperidine hydrochloride is a pivotal structural motif and a versatile building block in modern medicinal chemistry, featuring prominently in the synthesis of a wide array of pharmaceutical agents. Its unique combination of a polar hydroxymethyl group and a basic piperidine ring allows for diverse chemical modifications, making it a sought-after intermediate in drug discovery and development. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering researchers, chemists, and drug development professionals a comprehensive resource. We will dissect the most prevalent and efficient synthetic strategies, starting from common precursors such as isonipecotic acid derivatives and substituted pyridines. Each methodology is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Importance of 4-Hydroxymethylpiperidine

The piperidine scaffold is one of the most ubiquitous saturated heterocyclic rings found in natural products and synthetic drugs. The introduction of a hydroxymethyl group at the 4-position imparts a crucial point of functionality. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, opening a gateway to a vast chemical space for analog synthesis and structure-activity relationship (SAR) studies. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it ideal for storage and downstream applications.

This guide will focus on two principal and industrially relevant synthetic paradigms:

-

Reduction of Isonipecotic Acid Derivatives: A classic and reliable approach involving the reduction of a carboxy or ester functional group.

-

Catalytic Hydrogenation of Pyridine Precursors: A powerful method that constructs the saturated piperidine ring from an aromatic pyridine starting material.

Synthetic Strategy I: Reduction of Isonipecotic Acid and Its Esters